Halofantrine hydrochloride

Übersicht

Beschreibung

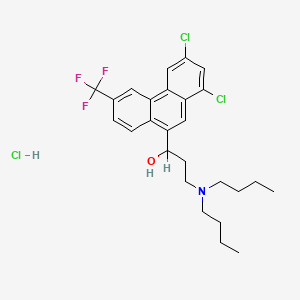

Halofantrine hydrochloride is an antimalarial drug . It belongs to the phenanthrene class of compounds, which includes quinine and lumefantrine . It is used to treat malaria, a red blood cell infection transmitted by the bite of a mosquito .

Molecular Structure Analysis

Halofantrine’s structure contains a substituted phenanthrene . The molecular formula of this compound is C26H31Cl3F3NO . The average molecular weight is 536.89 .Chemical Reactions Analysis

Halofantrine appears to inhibit the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste .Physical and Chemical Properties Analysis

This compound has a water solubility of 0.000111 mg/mL . It has a logP value of 7.34 (ALOGPS) and 8.06 (Chemaxon), and a logS value of -6.7 (ALOGPS) .Wissenschaftliche Forschungsanwendungen

Efficacy in Treating Malaria

Halofantrine hydrochloride has demonstrated significant efficacy in the treatment of Plasmodium falciparum malaria, particularly in regions with chloroquine-resistant strains. Clinical trials in Malawi and Kenya showed high cure rates with specific dosing regimens, indicating its effectiveness against both chloroquine-sensitive and resistant strains of P. falciparum in Africa (Wirima et al., 1988), (Watkins et al., 1988).

Comparative Efficacy Studies

Studies comparing halofantrine with other antimalarials like mefloquine have shown comparable efficacy in treating multidrug-resistant P. falciparum malaria. Trials conducted in Thailand suggest halofantrine's role as a viable alternative in areas where resistance to other antimalarials is prevalent (Boudreau et al., 1988).

Pharmacokinetics and Absorption

Research on the pharmacokinetics of halofantrine has highlighted its highly lipophilic nature and the impact of lipid vehicles on its bioavailability. Studies show that lymphatic transport is a major contributor to the oral bioavailability of halofantrine when formulated in appropriate lipid vehicles (Porter et al., 1996).

Development of Alternative Formulations

Efforts have been made to develop alternative formulations of halofantrine, such as micronized formulations and suppositories, to overcome limitations of oral dosing and to enhance bioavailability (Gillespie et al., 1993), (Oladimeji et al., 2006).

Molecular and Structural Analysis

Molecular studies, including the X-ray crystal structure of halofantrine, provide insights into its stereospecificity and potential mechanisms underlying certain effects, such as cardiotoxicity. Such analyses contribute to a deeper understanding of its pharmacodynamic properties (Karle, 1997).

Impact on Cellular Functions

Investigations into halofantrine's effects on cellular functions, such as lymphocyte proliferation, have been conducted to understand its broader biological impact beyond its antimalarial activity. These studies provide important insights into its immunomodulatory effects (Fasanmade & Jusko, 1995).

Wirkmechanismus

Target of Action

Halofantrine hydrochloride primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum, the parasite responsible for malaria . It also inhibits the Potassium voltage-gated channel subfamily H member 2 in humans and Plasmepsin-2 in Plasmodium falciparum .

Mode of Action

The mechanism of action of this compound is similar to that of chloroquine, quinine, and mefloquine . It forms toxic complexes with ferritoporphyrin IX , damaging the membrane of the parasite . This action inhibits the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste .

Biochemical Pathways

This compound affects the heme polymerization pathway in Plasmodium falciparum. By forming toxic complexes with ferritoporphyrin IX, it disrupts the normal functioning of this pathway, leading to the death of the parasite .

Pharmacokinetics

This compound exhibits wide interindividual variation in absorption . The maximal plasma concentration (Cmax) is achieved approximately 6 hours after oral administration . In patients with malaria, the bioavailability of halofantrine is decreased . The terminal elimination half-life is 5 days in patients with malaria . Halofantrine is biotransformed in the liver to its major metabolite N-debutylhalofantrine .

Result of Action

This compound acts as a synthetic antimalarial which acts as a blood schizonticide . It is effective against multi-drug resistant (including mefloquine resistant) P. falciparum malaria . The compound’s action results in the death of the malaria parasite, thereby alleviating the symptoms of the disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the absorption of Halofantrine is enhanced when the drug is taken with fatty food . Therefore, it should be taken with food to ensure optimal absorption in patients with malaria . Furthermore, this compound can augment the antifungal properties of oxidative damage agents (plumbagin, menadione, and H2O2) by suppressing the response of C. albicans to reactive oxygen species (ROS) .

Safety and Hazards

Halofantrine can cause abdominal pain, diarrhea, vomiting, rash, headache, itching, and elevated liver enzymes . It can be associated with cardiotoxicity . The most dangerous side effect is cardiac arrhythmias: halofantrine causes significant QT prolongation, and this effect is seen even at standard doses .

Biochemische Analyse

Biochemical Properties

Halofantrine hydrochloride appears to inhibit the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a hemoglobin-degrading enzyme unique to the malarial parasites .

Cellular Effects

This compound can augment the antifungal properties of oxidative damage agents by suppressing the response of Candida albicans to reactive oxygen species (ROS) . This suggests that this compound may have a significant impact on cellular processes, particularly those involving oxidative stress.

Molecular Mechanism

The mechanism of action of this compound may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite . It has also been shown to preferentially block open and inactivated HERG channels, leading to some degree of cardiotoxicity .

Temporal Effects in Laboratory Settings

This compound shows high interindividual pharmacokinetic variability, with plasma levels peaking at 16 hours and the half-life of the drug being about 4 days . It is associated with concentration-related ECG QTc prolongation in healthy subjects, and is clinically well tolerated in this subject group .

Dosage Effects in Animal Models

In animal studies, this compound demonstrated activity about 3 times greater than that of chloroquine in mice infected with P. berghei . More studies are needed to understand the effects of different dosages of this compound in animal models.

Metabolic Pathways

This compound is metabolized in the liver to its major metabolite N-debutylhalofantrine . The mechanism of action is inhibition of CYP3A4, which is necessary to metabolize the drug and eliminate it from the body .

Transport and Distribution

The absorption of this compound is erratic, but is increased when taken with fatty food . Therefore, it is suggested that this compound should be taken with food to ensure optimal absorption .

Subcellular Localization

Given its role in inhibiting the polymerization of heme molecules, it is likely that it interacts with cellular components involved in this process .

Eigenschaften

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGFTDWOFGECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045464 | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36167-63-2, 66051-64-7 | |

| Record name | (±)-Halofantrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFANTRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

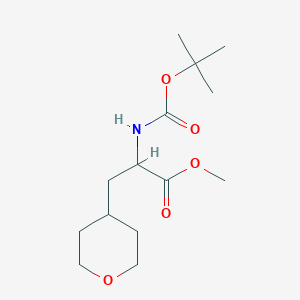

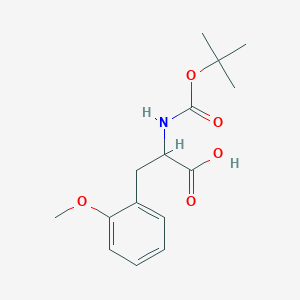

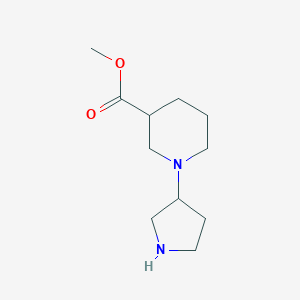

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

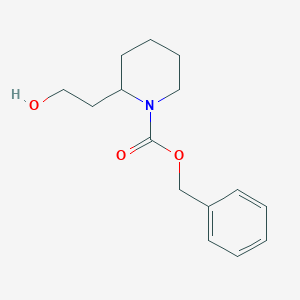

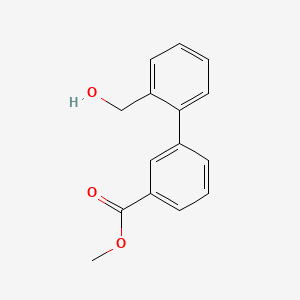

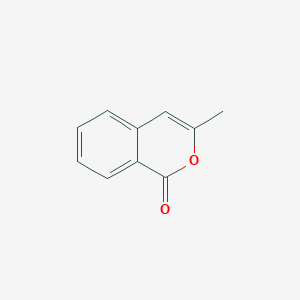

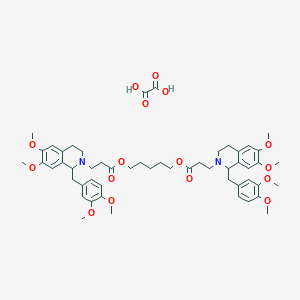

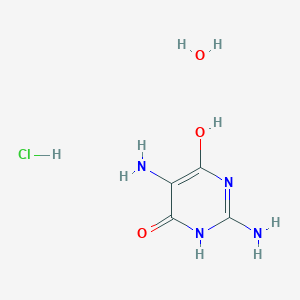

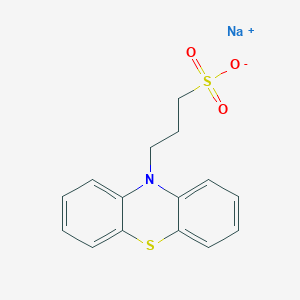

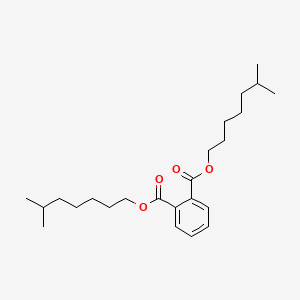

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![prop-2-enyl (E)-3-[3,4-bis(prop-2-enoxy)phenyl]prop-2-enoate](/img/structure/B7819337.png)

![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B7819360.png)

![2-(3-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7819395.png)

![(2R)-5-(diaminomethylideneazaniumyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7819397.png)